3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a phenyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)indole: An important neurotransmitter with structural similarity to serotonin and melatonin.
5-Methoxy-N-acetyltryptamine:
2-Phenylethylamine: A naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.
Uniqueness
3-(2-Aminoethyl)-5-methoxy-2-phenylbenzofuran hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery.
Properties
CAS No. |
29751-93-7 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(5-methoxy-2-phenyl-1-benzofuran-3-yl)ethylazanium;chloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-13-7-8-16-15(11-13)14(9-10-18)17(20-16)12-5-3-2-4-6-12;/h2-8,11H,9-10,18H2,1H3;1H |
InChI Key |
XBTBADJMIAHUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2CC[NH3+])C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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